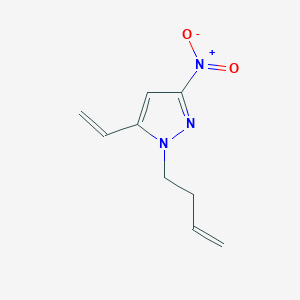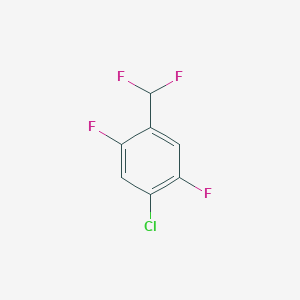
t-Boc-N-amido-PEG16-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Boc-N-amido-PEG16-NHS ester is a high-purity, bifunctional polyethylene glycol (PEG) linker. It contains a tertiary-butoxycarbonyl (t-Boc) protected amine group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in the synthesis of bioconjugates, such as antibody-drug conjugates, PEGylated proteins, and drug delivery systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-amido-PEG16-NHS ester typically involves the reaction of a PEG chain with a t-Boc-protected amine and an NHS ester. The t-Boc group is introduced to protect the amine group during the reaction, which can later be removed under mild acidic conditions to reveal the free amine .
Industrial Production Methods
Industrial production of this compound involves strict process parameter control to ensure product quality. The compound is synthesized in bulk quantities, with multi-specification options available for academic research and industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
t-Boc-N-amido-PEG16-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions to reveal the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reaction typically occurs in aqueous media or organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM).
Deprotection Reactions: Mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the t-Boc group.
Major Products Formed
Substitution Reactions: The major product is a stable amide bond formed between the NHS ester and the primary amine.
Deprotection Reactions: The major product is the free amine after the removal of the t-Boc group.
Wissenschaftliche Forschungsanwendungen
t-Boc-N-amido-PEG16-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a versatile linker in the synthesis of bioconjugates
Biology: Employed in the PEGylation of proteins to enhance their solubility and stability.
Medicine: Utilized in the development of antibody-drug conjugates and drug delivery systems
Industry: Applied in the production of PEGylated compounds for various industrial applications.
Wirkmechanismus
t-Boc-N-amido-PEG16-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group of target molecules, forming a covalent bond. The t-Boc group protects the amine during the reaction and can be removed under mild acidic conditions to reveal the free amine . This mechanism allows for controlled conjugation and deprotection of amine-bearing molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
t-Boc-N-amido-PEG11-amine: Contains an amino group and a t-Boc-protected amino group.
t-Boc-N-amido-PEG16-acid: Contains a terminal carboxylic acid and a t-Boc-protected amino group.
Uniqueness
t-Boc-N-amido-PEG16-NHS ester is unique due to its bifunctional nature, containing both an NHS ester and a t-Boc-protected amine group. This allows for controlled conjugation and deprotection, making it a versatile linker in various bioconjugation applications .
Eigenschaften
Molekularformel |
C44H82N2O22 |
|---|---|
Molekulargewicht |
991.1 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C44H82N2O22/c1-44(2,3)67-43(50)45-7-9-52-11-13-54-15-17-56-19-21-58-23-25-60-27-29-62-31-33-64-35-37-66-39-38-65-36-34-63-32-30-61-28-26-59-24-22-57-20-18-55-16-14-53-12-10-51-8-6-42(49)68-46-40(47)4-5-41(46)48/h4-39H2,1-3H3,(H,45,50) |
InChI-Schlüssel |
YSSJBYKQUSTHJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


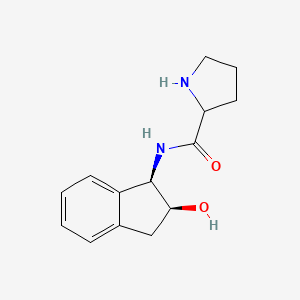

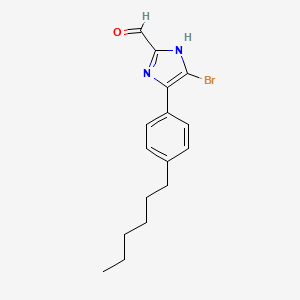
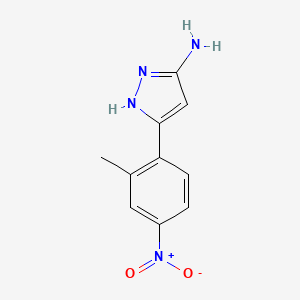

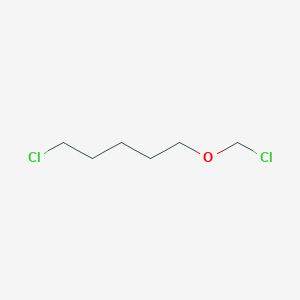
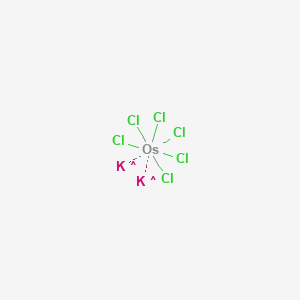

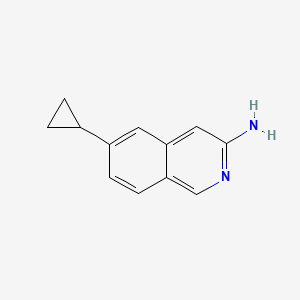

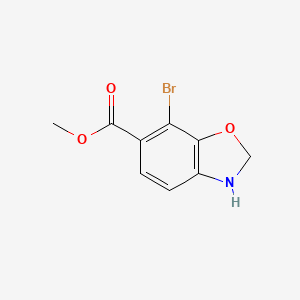
![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide](/img/structure/B13706445.png)
